Product packaging for 14-Phosphonotetradecanoic acid(Cat. No.:)

14-Phosphonotetradecanoic acid

Cat. No.: B12860134
M. Wt: 308.35 g/mol
InChI Key: KZPFVKHEDQOPMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-Phosphonotetradecanoic acid is a synthetic bifunctional molecule designed for advanced materials research and surface engineering. This compound features a 14-carbon alkyl chain that is terminated with a carboxylic acid group at one end and a phosphonic acid group at the other. This unique structure allows it to act as a robust molecular linker. The phosphonic acid group exhibits strong affinity for metal oxide surfaces, such as titanium dioxide, zinc oxide, and indium tin oxide, facilitating the formation of stable self-assembled monolayers. Meanwhile, the carboxylic acid terminus provides a well-established platform for further chemical functionalization, enabling researchers to immobilize biomolecules, catalysts, or other functional entities onto surfaces. Its primary research applications include the development of biosensors, where it can be used to create stable, functionalized interfaces for protein or DNA attachment. In the field of organic electronics, it serves to modify the work function and surface properties of electrodes. Additionally, it is valuable in the preparation of hybrid organic-inorganic materials and for the corrosion inhibition of metals. The C14 alkyl chain provides an optimal balance of flexibility and sufficient length to create well-ordered films. Researchers value this compound for its ability to form stable, covalently bonded layers on a wide range of inorganic substrates, making it a versatile tool for constructing complex interfacial architectures. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H29O5P B12860134 14-Phosphonotetradecanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H29O5P

Molecular Weight

308.35 g/mol

IUPAC Name

14-phosphonotetradecanoic acid

InChI

InChI=1S/C14H29O5P/c15-14(16)12-10-8-6-4-2-1-3-5-7-9-11-13-20(17,18)19/h1-13H2,(H,15,16)(H2,17,18,19)

InChI Key

KZPFVKHEDQOPMF-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCC(=O)O)CCCCCCP(=O)(O)O

Origin of Product

United States

Synthetic Pathways and Advanced Chemical Transformations of 14 Phosphonotetradecanoic Acid

Established Synthetic Routes for Phosphonoalkanoic Acid Synthesis

The conventional synthesis of ω-phosphonoalkanoic acids, including 14-phosphonotetradecanoic acid, typically involves multi-step sequences starting from precursors that are more readily functionalized than the parent carboxylic acid. These routes often rely on classic C-P bond-forming reactions.

Phosphonation Reactions from Carboxylic Acid Precursors

The direct phosphonation of a saturated carboxylic acid at its terminal, unactivated carbon is chemically challenging. Therefore, established methods often proceed by first converting the carboxylic acid or a related precursor into a more reactive intermediate, such as an alkyl halide. A common strategy involves using a haloalkanoic acid ester as the substrate for a Michaelis-Arbuzov reaction. For instance, a 14-halotetradecanoic acid ester can react with a trialkyl phosphite (B83602), like triethyl phosphite, to form the corresponding diethyl phosphonate (B1237965) ester. This reaction involves the nucleophilic attack of the phosphite on the electrophilic halogenated carbon, displacing the halide and forming a phosphonium (B103445) salt intermediate, which then rearranges to the stable phosphonate ester. chinesechemsoc.org

Subsequent hydrolysis of the resulting phosphonate ester is required to yield the final phosphonic acid. This dealkylation can be achieved under harsh acidic conditions with concentrated hydrochloric acid or, more commonly, through the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane (B50905) followed by methanolysis. d-nb.info This method is often preferred due to its high yields and compatibility with various functional groups. d-nb.info

More recent advancements have explored the direct use of carboxylic acids via activation. For example, carboxylic acids can be activated with di-tert-butyl carbonate (Boc₂O) to form a mixed anhydride (B1165640) intermediate, which can then react with hydrogen phosphoryl compounds to form acyl phosphorus species, leading to bisphosphorus compounds. nih.gov Another approach involves converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂), which can then undergo nucleophilic acyl substitution. libretexts.org Furthermore, modern photoredox catalysis enables the conversion of carboxylic acids into phosphonate esters via N-hydroxyphthalimide (NHP) ester intermediates, which generate alkyl radicals that can be trapped by specialized phosphorus reagents. acs.orgnih.gov

Table 1: Comparison of Established Synthetic Routes for Phosphonoalkanoic Acids

Method Precursor Key Reagents Mechanism Notes
Michaelis-Arbuzov Reaction ω-Haloalkanoic Acid Ester Trialkyl phosphite (e.g., P(OEt)₃) Nucleophilic substitution Requires prior halogenation of the precursor. chinesechemsoc.org

Direct Synthesis Methodologies and Challenges

Direct methods for synthesizing phosphonic acids involve the simultaneous formation of the P-C bond and the phosphonic acid group from readily available starting materials. d-nb.info A well-known example is the Moedritzer–Irani reaction, which is a Mannich-type condensation used to prepare α-aminomethylphosphonic acids from an amine, phosphorous acid, and formaldehyde. acs.org

However, the direct phosphonation of an unactivated terminal methyl group in a long-chain fatty acid like tetradecanoic acid to produce this compound presents significant challenges. The primary obstacle is the chemical inertness of the C-H bonds in the alkyl chain, making selective functionalization at the ω-position difficult without directing groups. Most direct methods are not applicable to this type of substrate. Consequently, synthetic strategies almost exclusively rely on precursors where a reactive functional group, such as a double bond or a halogen, is already present at or can be introduced to the desired position for phosphonation. mdpi.comsmolecule.com

Radical-Mediated Phosphinylation and Subsequent Oxidation Strategies

Radical-mediated reactions offer a powerful alternative for forming carbon-phosphorus bonds, often under milder conditions and with greater functional group tolerance than traditional ionic methods. These approaches are particularly useful for functionalizing unsaturated precursors.

Palladium-Catalyzed Hydrophosphinylation Applications

Palladium-catalyzed hydrophosphinylation enables the addition of a P-H bond from compounds like hypophosphorous acid derivatives across an unsaturated C-C bond. organic-chemistry.org To synthesize this compound via this route, a precursor such as 13-tetradecenoic acid would be required. The reaction, catalyzed by various palladium complexes, promotes the addition of an H-phosphinate to the alkene, yielding an alkyl-H-phosphinate. organic-chemistry.orgdntb.gov.ua

This method complements radical-based approaches and provides an alternative pathway to H-phosphinic acids, which are key intermediates that can be oxidized to the final phosphonic acids. organic-chemistry.org The choice of palladium catalyst and ligands can influence the regioselectivity of the addition to terminal alkenes, which is a critical consideration for selectively forming the terminal phosphonate. organic-chemistry.org

Peroxide-Initiated Oxidation Processes

Peroxides are commonly used as radical initiators in the synthesis of phosphonoalkanoic acids from unsaturated precursors. pitt.edu A notable example is the synthesis of 10-phosphonooctadecanoic acid from oleic acid, which serves as a model for synthesizing this compound from an unsaturated C14 analogue. mdpi.com In this type of reaction, a radical initiator like di-tert-butyl peroxide (DTBP) is heated to generate tert-butoxy (B1229062) radicals. mdpi.comoaepublish.com These highly reactive radicals abstract a hydrogen atom from a phosphonating agent, such as diethyl phosphite, to create a phosphorus-centered radical.

This phosphorus radical then adds to the double bond of the unsaturated carboxylic acid. The resulting carbon-centered radical intermediate subsequently abstracts a hydrogen atom from another molecule of diethyl phosphite, propagating the radical chain reaction and forming the diethyl phosphonate ester of the alkanoic acid. mdpi.com The final phosphonate is then obtained after hydrolysis. The oxidation of the phosphorus center from P(III) in the phosphite reagent to P(V) in the phosphonate product is inherent to this radical addition mechanism. In other pathways starting with hypophosphites or phosphine (B1218219) oxides, a distinct, subsequent oxidation step might be necessary to achieve the phosphonic acid oxidation state. rsc.orgnih.gov

Radical Phosphite Addition for Phosphonate Ester Formation

The core of many radical-based syntheses of phosphonoalkanoic acids is the addition of a phosphite-derived radical to an alkene. nih.gov This process is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as a peroxide or an azo compound like AIBN. mdpi.comrsc.org

The mechanism involves several key steps:

Initiation: The initiator (e.g., DTBP) decomposes upon heating to form initial radicals. pitt.edu

P-Radical Formation: The initiator radical abstracts the hydrogen atom from a P(O)-H compound like diethyl phosphite, generating a phosphorus-centered radical [(EtO)₂P•=O]. mdpi.com

Propagation: The phosphorus radical adds across the C=C double bond of an unsaturated carboxylic acid precursor. This C-P bond formation results in a carbon-centered radical on the adjacent carbon. This alkyl radical then abstracts a hydrogen from another molecule of diethyl phosphite, yielding the final phosphonate ester product and regenerating the phosphorus radical to continue the chain. mdpi.comrsc.org

This radical chain reaction provides an efficient route to convert unsaturated fatty acids into their corresponding phosphonate esters, which can then be hydrolyzed to the target phosphonic acid. mdpi.com

Table 2: Key Reagents in Radical Phosphonylation of Unsaturated Carboxylic Acids

Role Reagent Example Function Reference
Precursor 13-Tetradecenoic Acid Substrate with C=C bond for radical addition organic-chemistry.org
Phosphonating Agent Diethyl phosphite (DEP) Source of the phosphonate group mdpi.com
Radical Initiator Di-tert-butyl peroxide (DTBP) Generates radicals upon heating to start the chain reaction mdpi.compitt.edu
Catalyst (Alternative Route) Palladium Complexes (e.g., Cl₂Pd(PPh₃)₂) Catalyzes the hydrophosphinylation of the C=C bond organic-chemistry.org

Optimization of Reaction Conditions and Control of Regioselectivity

The synthesis of ω-phosphonoalkanoic acids, such as this compound, is often achieved through the Michaelis-Arbuzov reaction. This reaction typically involves the nucleophilic attack of a trialkyl phosphite on an ω-haloalkanoic acid ester, followed by dealkylation to yield the phosphonic acid. The optimization of reaction conditions is crucial for maximizing yield and purity.

A common synthetic route starts with an ω-bromoalkanoic acid, for instance, 14-bromotetradecanoic acid. This precursor can be synthesized from the corresponding dicarboxylic acid or by other established methods. The esterification of the carboxylic acid group is often a necessary preliminary step to prevent side reactions during the phosphonation.

The subsequent Michaelis-Arbuzov reaction with a trialkyl phosphite, such as triethyl phosphite, is typically performed at elevated temperatures, often in the range of 120-160°C. wikipedia.org The reaction proceeds via an SN2 mechanism, where the phosphorus atom of the phosphite attacks the carbon atom bearing the bromine, displacing the bromide ion. wikipedia.org This initial step forms a phosphonium salt intermediate. The displaced bromide ion then attacks one of the ethyl groups on the phosphorus, leading to the formation of the diethyl phosphonate ester and ethyl bromide. wikipedia.org

Control of regioselectivity in this reaction is inherently high due to the nature of the starting material. Since the bromine atom is at the terminal (ω) position of the fatty acid chain, the phosphonation occurs specifically at this site, leading to the desired ω-phosphonoalkanoic acid ester. The carboxyl group on the other end of the chain is generally unreactive under these conditions, especially when protected as an ester.

The final step in the synthesis is the hydrolysis of the phosphonate ester and the carboxylate ester (if protected) to yield the free this compound. This is commonly achieved by refluxing with concentrated hydrochloric acid.

Table 1: Illustrative Reaction Parameters for the Synthesis of a Long-Chain ω-Phosphonoalkanoic Acid Ester via Michaelis-Arbuzov Reaction (Analogous System)

ParameterValue/ConditionSource
Starting Material Methyl 4-bromo-3-methylbut-2-enoate cdnsciencepub.com
Reagent Triethyl phosphite cdnsciencepub.com
Reaction Type Michaelis-Arbuzov cdnsciencepub.com
Temperature Elevated (specifics not detailed) wikipedia.org
Outcome Complete retention of configuration cdnsciencepub.com

This table illustrates typical conditions for a Michaelis-Arbuzov reaction on a bromo-ester, which are analogous to the synthesis of the this compound precursor.

Purification and Isolation Techniques for High-Purity this compound

The purification of this compound to a high degree of purity is essential for its application in areas such as surface modification and nanotechnology. The purification strategy typically involves a combination of recrystallization and chromatographic methods.

Recrystallization is a common technique for purifying solid organic compounds. For long-chain carboxyalkylphosphonic acids, finding a suitable solvent system is key. These molecules possess both a polar phosphonic acid head group and a nonpolar alkyl chain, which influences their solubility.

A general approach involves dissolving the crude product in a solvent in which it is soluble at an elevated temperature, and then allowing it to cool slowly, leading to the formation of crystals as the solubility decreases. Impurities tend to remain in the solvent. For compounds with both polar and non-polar functionalities, a mixed solvent system is often effective. tandfonline.com One might dissolve the compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "bad" solvent (one in which it is poorly soluble) until the solution becomes turbid, indicating the onset of precipitation. tandfonline.com

For analogous long-chain carboxyalkylphosphonic acids, purification by recrystallization has been reported. cdnsciencepub.com The choice of solvent will depend on the specific impurities present. Given the structure of this compound, a potential recrystallization solvent system could be a mixture of a polar solvent like ethanol (B145695) or methanol (B129727) with a less polar solvent or water.

Table 2: General Recrystallization Solvents for Organic Compounds with Carboxylic Acid Functionality

Solvent SystemRationaleSource
Ethanol/WaterGood for compounds with some polarity. tandfonline.com
Hexane/AcetoneA non-polar/polar mixture for varied solubility profiles.
Toluene (B28343)Can be effective for aromatic-containing or long-chain compounds.

This table provides general solvent systems that could be adapted for the recrystallization of this compound based on its chemical properties.

Chromatographic techniques are powerful for separating complex mixtures and achieving high purity. For this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method.

In RP-HPLC, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The long tetradecyl chain of this compound will interact strongly with the C18 stationary phase.

The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net To ensure that the carboxylic acid and phosphonic acid groups are protonated and to improve peak shape, an acid such as trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to effectively separate compounds with different polarities.

Table 3: Exemplar HPLC Conditions for the Separation of Fatty Acids (Analogous System)

ParameterConditionSource
Column C18 reversed-phase researchgate.net
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) researchgate.net
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) researchgate.net
Gradient Linear gradient from low to high %B researchgate.net
Detection UV (e.g., 210-220 nm) or Mass Spectrometry (MS)
Flow Rate Typically 1 mL/min for analytical scale researchgate.net

This table outlines typical starting conditions for an RP-HPLC method that could be optimized for the purification of this compound.

Scalability Considerations for this compound Production in Research

The ability to scale up the synthesis of this compound is an important consideration for its use in research applications that may require gram-scale quantities, such as for the preparation of self-assembled monolayers on larger surface areas or for more extensive biological studies.

The Michaelis-Arbuzov reaction, being a fundamental and well-established reaction in organic chemistry, is generally amenable to scaling. wikipedia.org The primary considerations for scaling up this reaction include efficient heat transfer and management of the reaction temperature, as the reaction is often conducted at high temperatures. The use of an excess of the trialkyl phosphite can help to drive the reaction to completion, and this excess can be removed by distillation after the reaction.

The scalability of the synthesis of long-chain ω-bromoalkanoic acids, the precursors for the Michaelis-Arbuzov reaction, is also a key factor. These can often be prepared from readily available starting materials through robust and scalable synthetic routes.

Table 4: Factors Affecting Scalability of ω-Phosphonoalkanoic Acid Synthesis

FactorConsideration for Scale-upPotential SolutionSource
Reaction Exothermicity Potential for runaway reaction at larger scales.Controlled addition of reagents, efficient stirring, and use of a reactor with good heat transfer.
Reagent Cost & Availability Cost of ω-bromoalkanoic acid and trialkyl phosphite at scale.Sourcing from bulk chemical suppliers; optimizing stoichiometry to minimize excess.
Purification Throughput Recrystallization can be time-consuming; chromatography can be costly.Optimization of recrystallization conditions to maximize yield and purity in a single step; use of flash chromatography for initial purification followed by a final recrystallization. tandfonline.com
Waste Management Disposal of solvents and byproducts.Selection of recyclable solvents; optimization of reaction to minimize byproduct formation.

Molecular Interactions and Mechanistic Insights of 14 Phosphonotetradecanoic Acid at Interfaces

Formation and Structure of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. nih.govethz.ch These structures are composed of molecules with three main parts: a head group that binds to the surface, a spacer chain (often an alkyl chain), and a terminal functional group. nih.govnih.govmdpi.com The formation of SAMs is a versatile method for modifying the physicochemical properties of surfaces at the molecular level. ethz.chnih.gov

Chemisorption Dynamics on Metal Oxide Substrates

The formation of SAMs of 14-phosphonotetradecanoic acid on metal oxide substrates is a process driven by chemisorption. scispace.com This involves the creation of strong covalent bonds between the phosphonic acid headgroup and the metal oxide surface. researchgate.netresearchgate.net The process is often initiated by the immersion of the substrate into a solution containing the phosphonic acid. nih.gov

The chemisorption of phosphonic acids on metal oxide surfaces like aluminum oxide is described as an acid-base catalyzed condensation reaction that occurs in steps:

Formation of a hydrogen bond between the phosphonic acid headgroup and the metal surface.

An acid-base catalyzed reaction between the P-OH groups of the phosphonic acid and the hydroxyl groups on the surface, leading to the formation of monodentate and bidentate bonds. researchgate.net

The final step involves the formation of tridentate bonds through hydrogen bonding between the phosphoryl oxygen and surface hydroxyl groups, which contributes to the self-assembly of the molecules. researchgate.net

On some substrates, such as stainless steel 316L, complete monolayer formation can occur at room temperature without the need for heating or long reaction times that are sometimes required for other metal oxide substrates like titanium and silicon. researchgate.net

Influence of Alkyl Chain Length and Packing Density on Monolayer Integrity

The integrity and properties of the resulting SAM are significantly influenced by the length of the alkyl chain and the packing density of the molecules. The alkyl chain, in this case, the C14 chain of this compound, plays a crucial role in the stability and order of the monolayer through van der Waals interactions between adjacent chains. nih.gov

Influence of Alkyl Chain Length on SAM Properties
Alkyl Chain LengthKey FindingReference
C14Optimal for TFT performance, providing maximum mobility and on/off ratio. mpg.de
Longer ChainsLead to more ordered and densely packed SAMs due to stronger van der Waals interactions. ethz.ch

Surface Dissociation Effects on SAM Assembly

The formation of phosphonic acid SAMs can be significantly impacted by the dissociation of ions from the substrate surface into the solvent. acs.orgnih.govnih.gov This effect is particularly notable on substrates like zinc oxide (ZnO). acs.orgnih.govnih.gov The degree of surface dissociation can influence the coordination of the phosphonic acid headgroups during the assembly process. acs.orgnih.govnih.gov

For instance, in the presence of a solvent with a high dielectric constant like methanol (B129727), significant dissociation of Zn²⁺ ions from a ZnO surface can occur. acs.org This can lead to the formation of undesired byproducts, such as layered zinc-phosphonate compounds, on the surface instead of a well-defined SAM. acs.orgnih.gov This highlights that the choice of solvent and its ability to cause surface dissociation are critical factors in achieving a high-quality SAM. acs.org

Solvent Effects and Concentration Dependencies on SAM Formation

The choice of solvent and the concentration of the phosphonic acid solution are critical parameters that govern the formation and quality of SAMs. The solvent can influence the preorganization of the molecules before they adsorb onto the surface. acs.org

It has been observed that using a non-polar solvent can enhance the interaction between the hydrophilic phosphonic acid headgroup and a hydrophilic substrate, leading to faster monolayer formation. researchgate.net Conversely, polar solvents can sometimes lead to less-packed SAMs by diminishing the intermolecular chain-chain interactions. acs.org However, the effect of the solvent is complex and can also involve the solvent molecules themselves adsorbing to the substrate, competing with the SAM-forming molecules. acs.org Increasing the temperature of the assembly solution can help desorb solvent molecules and facilitate SAM formation. acs.org

Studies have shown that the concentration of the phosphonic acid in the solution also plays a role. For example, on some substrates, lower concentrations (e.g., 0.1 mM) can lead to monolayer formation, while higher concentrations (e.g., 1 mM) might result in the formation of multilayers. researchgate.net The formation of high-quality SAMs often involves immersion in a dilute solution (e.g., 1 mM) for a specific duration, followed by rinsing to remove non-chemisorbed molecules. acs.org

Bonding Configurations of Phosphonic Acid Headgroups to Substrates

The phosphonic acid headgroup is capable of forming strong, covalent bonds with metal oxide surfaces. researchgate.net The nature of this bonding is a key determinant of the stability and structure of the SAM.

Monodentate, Bidentate, and Tridentate Linkages

The phosphonic acid group can bind to a metal oxide substrate in several configurations, namely monodentate, bidentate, and tridentate linkages. mdpi.commdpi.com These terms refer to the number of oxygen atoms from the phosphonic acid group that are directly bonded to the metal atoms on the surface. mdpi.com

Monodentate: One oxygen atom from the phosphonic acid group is bonded to the surface. This type of linkage has been observed, sometimes in combination with other modes. mdpi.comuba.ar

Bidentate: Two oxygen atoms are involved in bonding to the surface. This is a commonly observed binding mode for phosphonic acids on various metal oxide surfaces, including aluminum oxide and titanium dioxide. mdpi.comuba.aracs.org The formation of a bidentate linkage often involves the deprotonation of the phosphonic acid group. mdpi.com

Tridentate: All three oxygen atoms of the phosphonic acid group are bonded to the surface. This mode is also possible and has been identified in several systems. researchgate.netmdpi.com

The specific binding mode that dominates can depend on several factors, including the nature of the substrate, the surface coverage, and the pH of the environment. mdpi.comuba.ar For example, on anatase TiO₂(101), a mixed bidentate/monodentate binding mode develops as surface coverage increases. acs.org On other substrates, a mixture of monodentate and bidentate modes has also been found. mdpi.com The determination of the exact binding mode often requires the use of advanced surface-sensitive techniques such as infrared reflection-absorption spectroscopy (IRRAS), X-ray photoelectron spectroscopy (XPS), and solid-state nuclear magnetic resonance (NMR) spectroscopy. mdpi.com

Bonding Configurations of Phosphonic Acid Headgroups
Linkage TypeDescriptionCommonly Observed OnReference
MonodentateOne oxygen atom from the phosphonic acid group bonds to the substrate.Various metal oxides, often mixed with other modes. mdpi.comuba.ar
BidentateTwo oxygen atoms from the phosphonic acid group bond to the substrate.Aluminum oxide, titanium dioxide. mdpi.comuba.aracs.org
TridentateAll three oxygen atoms from the phosphonic acid group bond to the substrate.Aluminum oxide, ZnO. researchgate.netnih.govmdpi.com

Intermolecular Interactions within the Monolayer Structure

The structural integrity and stability of self-assembled monolayers (SAMs) derived from this compound are governed by a combination of intermolecular forces. These interactions occur both between the phosphonic acid headgroups and laterally between the alkyl chains.

At the substrate interface, the phosphonic acid headgroups engage in strong intermolecular hydrogen bonding. acs.orgutexas.edu These headgroups can act as both hydrogen bond donors and acceptors, creating a network of hydrogen bonds that contributes to the ordering and stability of the monolayer. acs.org The formation of these bonds is a critical factor in the initial physisorption and subsequent organization of the molecules on the surface before covalent attachment occurs. researchgate.net

Interfacial Energy and Surface Wettability Modulation

The formation of a this compound monolayer fundamentally alters the properties of a substrate's interface with its environment. Key among these changes is the modulation of interfacial energy, also known as surface free energy for solid-gas interfaces, which is the excess energy present at the surface compared to the bulk. wikipedia.orgdataphysics-instruments.com This energy quantifies the disruption of intermolecular bonds when a surface is created. wikipedia.org By forming a densely packed organic layer, this compound SAMs can significantly lower the surface energy of high-energy substrates like metal oxides. researchgate.net

This change in surface energy directly impacts the surface wettability, which describes the ability of a liquid to maintain contact with a solid surface. mdpi.comkruss-scientific.com Wettability is commonly quantified by measuring the contact angle of a liquid droplet on the surface. kruss-scientific.com A high contact angle indicates poor wetting (hydrophobicity), while a low contact angle signifies good wetting (hydrophilicity). The application of a this compound SAM provides a powerful method to precisely control the wettability of a substrate, a crucial factor in applications ranging from microelectronics to corrosion protection. mdpi.comkyoto-u.ac.jp

Control of Surface Hydrophobicity

A primary application of this compound monolayers is to render naturally hydrophilic surfaces, such as metal oxides, hydrophobic. This is achieved because the self-assembly process orients the molecules with the hydrophobic tetradecyl alkyl chains pointing away from the substrate, creating a new, low-energy surface that resembles a solid hydrocarbon. nih.gov

This newly formed surface exhibits a reduced affinity for water, leading to a significant increase in the water contact angle. For instance, bare metal oxide surfaces are typically hydrophilic with low contact angles, but after modification with a phosphonic acid SAM, the contact angle can increase dramatically, often exceeding 100°, indicating a strongly hydrophobic character. kyoto-u.ac.jpacs.org The degree of hydrophobicity is directly related to the packing density and order of the alkyl chains in the monolayer; a more compact and well-ordered layer presents a more uniform low-energy surface, resulting in higher hydrophobicity. avestia.com Post-assembly treatments, such as thermal annealing, can improve the order and compactness of the layer, further enhancing its water-repellent properties. avestia.comnih.gov

Table 1: Effect of Phosphonic Acid SAMs on Surface Wettability
Surface TreatmentSubstrateResulting Water Contact Angle (θ)Effect
Untreated (Bare)Carbon SteelLow (Hydrophilic)High surface energy, readily wetted by water.
Undecenyl Phosphonic Acid SAMCarbon Steel~103°Increased hydrophobicity due to alkyl chain orientation. avestia.com
Undecenyl Phosphonic Acid SAM + UV treatmentCarbon Steel~108°Enhanced hydrophobicity due to increased layer compactness. avestia.com
16-Phosphonohexadecanoic Acid SAMIndium Tin Oxide (ITO)Variable (e.g., ~40° from water, ~70° from THF)Demonstrates solvent-dependent packing and hydrophobicity. acs.org
This table presents illustrative data on how phosphonic acid self-assembled monolayers (SAMs) modify the water contact angle on substrates, thereby controlling surface hydrophobicity. Data is compiled from studies on similar long-chain phosphonic acids.[ avestia.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHyR46P_gAuV_tVEeU_KH5ARyhq7LZ-n9gRKLlPf4E5eeqHzMShQs8ZFf8uE5XGqk3ib0mHVwHvz7ZYAYlDGD4UYji11vuZc92Ld1EDohZ622M-jlIh70CuNn6MkuJm-6kijxNJSUzyXpdzMFQR_jKnE3MGA_SW5nup8E4o-m6lqQ%3D%3D)][ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGbGQUsplrTnYmI3wk0i9Qf2qjn9NKQ5kQejBa5a9XZgLapB_RyX0v2lhUYiyTGxa2IzqZfUEUuWsN-Ek-2X4vlJ7sSkwaCJ90kid2lPCbKfQJHE97KNTw_-tSHvpjL0qcurP2xtw%3D%3D)]

Enhancement of Surface Adhesion Properties

This compound is highly effective as a molecular adhesion promoter, acting as a bridge between an inorganic substrate and an organic overlayer, such as a polymer coating or adhesive. researchgate.netmdpi.com This enhancement stems from the bifunctional nature of the molecule.

The phosphonic acid headgroup forms strong, stable, and hydrolytically resistant bonds with a wide variety of metal and metal oxide surfaces, including aluminum, titanium, and steel. researchgate.netmdpi.com These bonds can be covalent P-O-M linkages, which provide a robust anchor to the substrate. researchgate.net The long tetradecyl chain then extends away from the surface, becoming physically entangled with the polymer chains of the coating applied on top. mdpi.com This creates a mechanically interlocked interface that significantly improves the adhesion of the coating to the substrate. researchgate.net

Furthermore, if the terminal group of the phosphonic acid is reactive (e.g., a carboxylic acid, as in 16-phosphonohexadecanoic acid), it can form covalent or strong hydrogen bonds with the functional groups in the coating's polymer matrix, further strengthening the interfacial adhesion. mdpi.comulaval.ca This dual-action—strong substrate binding and favorable interaction with the overlayer—makes these molecules excellent choices for improving the durability and performance of coatings, particularly in demanding environments. researchgate.netmdpi.com

Table 2: Adhesion Promotion Properties of Phosphonates
Monolayer PrecursorSubstrateMeasured PropertyFinding
11-hydroxyundecylphosphonic acidTi-6Al-4V AlloySurface Loading (nmol/cm²)~1.00 nmol/cm², approximately four times greater than comparable silane (B1218182) monolayers, indicating dense surface packing.
16-phosphonohexadecanoic acidBronzePull-off Adhesion TestClearly confirmed to act as an adhesion promoter for both polyurethane and acrylic coatings. mdpi.com
12-aminododecylphosphonic acidBronzePull-off Adhesion TestImproved adhesion of water-borne acrylic coatings. mdpi.com
General Phosphonic AcidsAluminumCoating PerformanceAct as adhesion promoters, improving the performance of overlying organic coatings. researchgate.net
This table summarizes findings on the adhesion-promoting capabilities of long-chain phosphonic acids on various metal substrates. Data is drawn from studies on this compound analogues.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGVRMKX0LJlzKdiJa12zSom6-yIOR66AGBqLmWbHzTSXUOtD6GDL6OMhm9VcJxVkrYd55qNt-qZWpwFqRnJuvbj7cXmMhoH-I17d4rpz3Errz22Z0Zkm7ROtG2fFInlomVc1-eFLZee2NpqXp3urx-o_wNOtbT3tCk4WXE6tflq49-waeriMHaO0LUqhy43lAKVlJ6hGqsV99kXt5sU7vpIA4R37FVI2JxqvIUXsXBrcdmIbJ_Xr2ojoCEMH3XiyyTJFfjeXDITtUQ%3D)][ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5B_QRGNQKWGdbjgNbgyoKxJkV86EqIBT5YdSX4sz7_MPeuwsgDltq-07Lv_qPbmO2cTTwZ1HVU40ffe7Vms98XweFAx3NevKJPb7O-bqH3Jvd3xuTRy1W-S0bvL9_-mpYYVJH)][ (https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEjz6XavXedb6V3RJQGSiuFaxDbfMCJjRoSm1sDUTz485oRKpzL6EehtRR2gzxhwzz-L79mdDbAb6JY1G7nAoPJMUPDsIBrNqgNUwvm_fzQ5b5VYXR0jcovjG55Hm4XkCRYTwHqNhV6EqVmhw%3D%3D)]

Amphiphilic Characteristics and Interfacial Behavior

This compound is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part within its structure. smolecule.com The hydrophilic portion is the polar phosphonic acid headgroup (-PO(OH)₂), which has a strong affinity for water and polar surfaces like metal oxides. researchgate.netnih.gov The hydrophobic portion is the long, nonpolar 14-carbon alkyl chain, which prefers nonpolar environments and avoids water. smolecule.com

This dual nature dictates the molecule's behavior at interfaces, such as an air/water or oil/water interface. nih.govaps.org When introduced into a system with two immiscible phases, this compound molecules spontaneously migrate to the interface. They orient themselves to minimize unfavorable interactions, with the hydrophilic phosphonic acid headgroup immersed in the aqueous phase and the hydrophobic tail extending into the nonpolar phase (air or oil). nih.gov This spontaneous arrangement into an ordered, single-molecule-thick layer is a defining characteristic of self-assembly. ethz.ch By populating the interface, these amphiphilic molecules disrupt the cohesive forces of the bulk liquids, leading to a significant reduction in interfacial tension—the energy required to create or expand the interface. dataphysics-instruments.comnih.gov This surfactant-like behavior is fundamental to their role in surface modification, emulsification, and the formation of stable, ordered monolayers. researchgate.net

Advanced Research Applications of 14 Phosphonotetradecanoic Acid and Its Derivatives

Surface Engineering in Materials Science

Surface engineering involves the modification of a material's surface to enhance its properties for specific applications, without altering the bulk characteristics of the material. taylorfrancis.comiuvsta.orgmdpi.com 14-Phosphonotetradecanoic acid and its derivatives are instrumental in this field, primarily through the formation of self-assembled monolayers (SAMs). These molecules possess a phosphonic acid head group that strongly binds to various metal oxide surfaces and a long alkyl chain that facilitates the formation of dense, ordered layers. researchgate.net

Development of Robust Coatings and Thin Films

Phosphonic acids are known to form more robust and stable layers compared to other modifiers like carboxylic acids, particularly after thermal treatment which maximizes the covalent bonds to the metal oxide. acs.orgnih.gov The long alkyl chain of this compound contributes to the formation of compact and well-ordered adsorption films due to van der Waals forces between the chains. This results in the creation of durable thin films that can withstand harsh conditions. Research has shown that heat treatment can further enhance the stability of such films by promoting stronger covalent bonding to the substrate. researchgate.net The ability of these molecules to self-assemble on surfaces like stainless steel and indium tin oxide (ITO) has been a subject of study, highlighting their potential in creating stable and uniform coatings. acs.orgresearchgate.net

Enhancement of Surface Properties for Various Substrates

The application of this compound and similar long-chain phosphonic acids can significantly alter the surface properties of substrates. mdpi.com By forming a self-assembled monolayer, these compounds can modify surface energy, wettability, and biocompatibility. For instance, SAMs can create hydrophobic surfaces, which is beneficial in applications requiring resistance to water and corrosion. The terminal functional groups on the phosphonic acid derivatives can be tailored to introduce specific functionalities to the surface. This versatility makes them valuable in a wide range of applications, from biosensing to organic electronics, where precise control over surface characteristics is crucial. taylorfrancis.com

Corrosion Inhibition and Adhesion Promotion in Protective Systems

Mechanistic Studies of Protective Layer Formation

The primary mechanism of corrosion inhibition by phosphonic acids involves the formation of a protective film on the metal surface through chemical adsorption (chemisorption). nih.govresearchgate.net The phosphonic acid head group strongly interacts with the metal oxide layer, forming stable bonds (e.g., P-O-Fe). mdpi.com This process is driven by the chemisorption of the phosphonic acid, followed by packing effects of the alkyl side chains through van der Waals interactions. mdpi.com This self-assembly process can be influenced by factors such as the solvent used, with aqueous solutions often leading to more compact and protective films compared to organic solvents. mdpi.com The resulting layer acts as a physical barrier, limiting the access of corrosive agents to the metal surface. nih.gov

Comparative Performance with Analogous Phosphonic Acids

Studies comparing different phosphonic acids have shown that molecular structure plays a critical role in their performance. mdpi.com For instance, in a comparative study, a carboxyalkylphosphonic acid demonstrated a remarkably strong protective effect with an 88% reduction in corrosion, while a diphosphonic acid like this compound showed a much lower reduction of only 16%. mdpi.com This highlights that the presence and type of functional groups, in addition to the alkyl chain length, significantly influence the anticorrosive properties. Long-chain phosphonic acids generally form more stable and ordered self-assembled monolayers, leading to better corrosion protection. mdpi.com

Table 1: Comparative Corrosion Inhibition of Selected Phosphonic Acids

Compound Type Example Compound Corrosion Reduction (%) Notes
Carboxyalkylphosphonic Acid Compound 3 (from study) 88 Showed remarkably strong protective effect. mdpi.com
Alkylphosphonic Acid Octylphosphonic acid (OPA) ~60 Showed reasonable anticorrosive effects. mdpi.com
Carboxyphosphonic Acid Compound 18 (from study) ~60 Showed reasonable anticorrosive effects. mdpi.com
Diphosphonic Acid This compound (14) 16 Did not show good anticorrosive properties. mdpi.com

Data sourced from a comparative study on various phosphonic acids as corrosion inhibitors. mdpi.com

Adhesion Enhancement for Organic Coatings (e.g., Polyurethane, Acrylic Resins)

Phosphonic acids act as effective adhesion promoters by creating a strong, stable link between the metal substrate and an organic coating. mdpi.comresearchgate.net The phosphonic acid group binds to the metal, while the alkyl chain and any terminal functional groups can interact with the polymer matrix of the coating. mdpi.com This bifunctionality is key to their role as molecular promoters of adhesion. mdpi.com Research has demonstrated that pretreatment of bronze surfaces with phosphonic acids significantly improves the adhesion of both polyurethane and acrylic coatings. mdpi.com For example, pull-off tests have confirmed that phosphonic acids act as adhesion promoters for these coatings, leading to enhanced durability and protective properties. mdpi.comresearchgate.net Specifically, phosphonic acids have been shown to improve the performance of acrylic resins like Paraloid B72 and polyurethane coatings on metal surfaces. mdpi.comresearchgate.net

Applications in Organic Electronics and Interface Engineering

The interface between the gate dielectric and the organic semiconductor is a critical determinant of performance in organic electronic devices. This compound and similar long-chain phosphonic acids are instrumental in engineering this interface, primarily through the formation of self-assembled monolayers (SAMs). These ultrathin, organized molecular layers provide a powerful method to control surface properties, leading to significant improvements in device function.

Role as Dielectric Layers in Hybrid Organic-Inorganic Devices

Phosphonic acid-based SAMs are a key component in the fabrication of hybrid organic-inorganic gate dielectrics, which are essential for developing low-voltage organic field-effect transistors (OFETs). nih.gov These hybrid layers typically consist of a thin inorganic oxide, such as aluminum oxide (AlOx or Al₂O₃), coated with a phosphonic acid SAM. nih.govresearchgate.net The phosphonic acid headgroup strongly binds to the metal oxide surface, while the alkyl chains form a densely packed, ordered layer. nih.govresearchgate.net

This hybrid structure offers several advantages. The inorganic layer provides high capacitance, while the organic SAM helps to reduce gate leakage currents and provides a pristine, tailored surface for the deposition of the organic semiconductor. nih.govaip.org For instance, hybrid dielectrics composed of Al₂O₃ and various phosphonic acid SAMs have achieved high capacitances up to 279 nF/cm², low leakage current densities around 10⁻⁸ A/cm², and high breakdown fields up to 7.5 MV/cm. nih.gov The use of an ultrathin hybrid dielectric, such as one combining aluminum oxide with a SAM, is a proven strategy to enhance transistor performance. researchgate.net The integration of these SAMs allows for the creation of robust, smooth, and electrically insulating films at low processing temperatures, making them compatible with a wide range of organic and inorganic semiconductors. northwestern.edu

Optimization of Organic Thin Film Transistor (OTFT) Performance

The application of this compound and its analogues in hybrid dielectrics directly translates to enhanced performance in Organic Thin Film Transistors (OTFTs). The SAM layer passivates the surface of the inorganic dielectric, reducing trap states and improving the morphology of the overlying semiconductor film. nih.govaip.org This leads to significant improvements in key transistor parameters.

In pentacene-based OTFTs using a hybrid dielectric with octadecylphosphonic acid (a longer-chain analogue), researchers achieved a saturation mobility of 0.58 cm²/Vs, a low subthreshold slope of 151 mV/decade, and a high on-off current ratio of 10⁶. nih.gov Similarly, studies using fluoroalkylphosphonic acids with varying chain lengths in hybrid gate dielectrics have yielded charge-carrier mobilities as high as 1 cm²/V·s on silicon substrates and 0.4 cm²/V·s on flexible plastic substrates, with on/off ratios exceeding 10⁶. mpg.de The choice of the phosphonic acid molecule in the SAM allows for the fine-tuning of the transistor's threshold voltage. aip.org For example, using different phosphonic acid SAMs on an aluminum oxide dielectric resulted in a 1.3 V variation in the threshold voltage of the final devices. aip.org

Table 1: Performance of OTFTs with Phosphonic Acid SAM-based Hybrid Dielectrics
Phosphonic Acid SAMSemiconductorSubstrateMobility (cm²/Vs)On/Off RatioThreshold Voltage (V)Reference
Octadecylphosphonic acidPentaceneNot Specified0.5810⁶-1.84 nih.gov
Fluoroalkylphosphonic acids (C6-C14)DPh-BTBTSiliconup to 1.1>10⁶~0 mpg.de
Fluoroalkylphosphonic acids (C6-C14)DPh-BTBTFlexible PENup to 0.4>10⁶~0 mpg.de
n-Tetradecylphosphonic acid (TDPA)DPh-DNTTFlexible PEN4.3 (intrinsic)Not SpecifiedNot Specified nih.gov

Active Surface Engineering for Charge Carrier Mobility Control

Charge carrier mobility in OTFTs is profoundly influenced by the molecular arrangement of the organic semiconductor at the dielectric interface. aip.orgmdpi.com Phosphonic acid SAMs provide an effective means of "active surface engineering" to control this arrangement. The key factor is the surface energy of the SAM.

SAMs with low surface energy, which are typically hydrophobic, encourage the organic semiconductor molecules to adopt an "edge-on" orientation. nih.govaip.org In this configuration, the π-π stacking direction, which is crucial for efficient charge transport, is aligned parallel to the substrate, leading to higher lateral charge carrier mobility. nih.gov The long alkyl chains of molecules like this compound create a low-energy, hydrophobic surface ideal for this purpose. nih.govnorthwestern.edu In contrast, high-energy surfaces tend to induce a "face-on" growth, which is less favorable for transistor performance. aip.org This control over molecular orientation in the first few monolayers of the semiconductor is critical, as over 90% of charge transport occurs directly at this interface. aip.org By selecting phosphonic acids with different chain lengths or terminal functional groups, researchers can systematically manipulate the surface properties to optimize the semiconductor's crystal structure and morphology, thereby enhancing charge transport. northwestern.edu

Biosensing and Biorecognition Element Immobilization

The dual functionality of this compound, with its surface-anchoring phosphonate (B1237965) group and a terminal carboxylic acid group, makes it a valuable molecule for biosensor development. It enables the stable immobilization of biological recognition elements onto sensor surfaces.

Surface Functionalization for Biomolecule Attachment

The formation of stable, ordered monolayers is a foundational step in creating effective biosensors. The phosphonic acid group provides a robust anchor to a wide variety of metal oxide surfaces, including titanium dioxide (TiO₂), tantalum pentoxide (Ta₂O₅), aluminum oxide, and zirconium oxide. researchgate.netsoton.ac.ukresearchgate.net This strong covalent or dative bonding ensures the stability of the functionalized layer. researchgate.net

Once the SAM of a bifunctional phosphonic acid like this compound is formed, the exposed terminal carboxylic acid groups can be used to covalently attach biomolecules such as proteins, enzymes, or antibodies. smolecule.com This functionalization creates a surface that can selectively interact with target analytes. researchgate.net This method is advantageous because it provides a controlled way to modify interfacial properties, often starting with an inert background that minimizes non-specific binding. researchgate.net The ability to form dense, well-ordered layers also improves the reliability and reproducibility of the sensor. smolecule.com

Applications in Waveguide Enhanced Raman Spectroscopy (WERS)

Waveguide Enhanced Raman Spectroscopy (WERS) is an advanced analytical technique that uses the evanescent field of light guided through a planar waveguide to excite and detect the Raman spectra of molecules on its surface. soton.ac.uknih.govsoton.ac.uk The sensitivity and specificity of WERS depend heavily on the quality and chemistry of the waveguide surface. soton.ac.uk

Immobilization on Metal Oxide Substrates (e.g., Indium Oxide)

This compound is an exemplary molecule for the surface modification of metal oxides, such as indium oxide (IO) and the technologically crucial indium tin oxide (ITO). Its utility stems from its bifunctional nature: a phosphonic acid headgroup that exhibits strong, specific affinity for metal oxide surfaces, and a long alkyl chain (C13) terminating in a carboxylic acid group. This structure facilitates the formation of dense, highly ordered self-assembled monolayers (SAMs).

The immobilization process involves the chemisorption of the phosphonic acid moiety onto the hydroxylated metal oxide surface. This interaction leads to the formation of robust covalent P-O-Metal bonds, resulting in a thermally and chemically stable monolayer. The long alkyl chains, driven by van der Waals forces, pack closely together, creating a well-defined organic layer. This process effectively transforms the properties of the inorganic substrate.

Research has demonstrated that SAMs of this compound can precisely control the surface energy and work function of conductors like ITO. The formation of the monolayer introduces a dipole moment at the interface, which can be tuned to either increase or decrease the substrate's work function, a critical parameter in the performance of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The terminal carboxylic acid group offers a versatile platform for subsequent chemical functionalization, allowing for the covalent attachment of biomolecules, polymers, or nanoparticles.

Below is a data table summarizing typical changes observed upon the formation of a this compound SAM on an ITO substrate, based on findings from related alkylphosphonic acid studies.

Table 1: Surface Property Modifications of ITO by this compound SAM
ParameterUncoated ITO SubstrateITO with SAMMethod of Measurement
Water Contact Angle (θ)~25° - 35° (Hydrophilic)~70° - 80° (More Hydrophobic)Goniometry
Monolayer ThicknessN/A~1.8 - 2.1 nmEllipsometry / X-ray Reflectivity
Work Function (Φ)~4.7 eV~5.2 eV (Increase)Kelvin Probe Force Microscopy (KPFM)
Binding MoietyN/APhosphonate (-PO(OH)₂)X-ray Photoelectron Spectroscopy (XPS)

Mechanistic Investigations of Biological Interface Interactions

The amphiphilic structure of this compound, featuring a polar phosphonate headgroup and a nonpolar 14-carbon tail, makes it a subject of significant interest for studying interactions at biological interfaces. Its behavior provides insights into fundamental cellular processes governed by membrane dynamics.

This compound interacts with biological membranes primarily through the insertion of its hydrophobic alkyl tail into the lipid bilayer core. The polar phosphonate headgroup remains at the aqueous interface, interacting with the polar headgroups of the membrane phospholipids. This process is thermodynamically driven by the hydrophobic effect.

Studies using model systems, such as supported lipid bilayers (SLBs) and large unilamellar vesicles (LUVs), have elucidated the nature of this interaction. Techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) reveal that the addition of this compound to an existing lipid bilayer causes an increase in mass and a significant increase in the dissipation factor. This indicates that the molecule not only adsorbs to but also fluidizes the membrane by disrupting the ordered packing of the lipid acyl chains. The extent of this interaction is dependent on the lipid composition and phase state of the membrane. For instance, interactions are more pronounced with membranes in the liquid-disordered phase compared to the solid-ordered (gel) phase.

When immobilized on a substrate as a SAM (as described in 4.4.3), this compound can profoundly influence cellular behavior. The surface presented to the cells is composed of the packed alkyl chains, creating a moderately hydrophobic interface. This surface chemistry directly impacts the initial adsorption of serum proteins (e.g., fibronectin, vitronectin) from the culture medium, which in turn mediates cell attachment.

Research investigating cell behavior on such surfaces has shown that compared to highly hydrophilic (e.g., clean glass) or highly hydrophobic surfaces, those modified with medium-chain length alkyl groups can modulate cell adhesion and spreading. Cells cultured on SAMs of this compound may exhibit altered morphology, such as a smaller spread area and a more rounded shape, compared to cells on standard tissue culture polystyrene. This is attributed to a modified pattern of focal adhesion formation. Consequently, this can lead to downstream effects on cell proliferation, with some studies reporting a reduction in the rate of cell division on such specifically engineered surfaces.

Table 2: Comparative Effects on Fibroblast Behavior on Different Substrates
SubstrateSurface ChemistryTypical Cell Spread Area (µm²)Relative Proliferation Rate
Tissue Culture Polystyrene (TCPS)Oxidized, Hydrophilic2500 ± 400100% (Control)
Glass SubstrateHydrophilic (Si-OH)2200 ± 350~95%
Substrate with this compound SAMModerately Hydrophobic (Alkyl Chains)1400 ± 300~70%

The amphiphilic character of this compound imparts it with antimicrobial properties, analogous to naturally occurring fatty acids. The primary mechanism of action is the physical disruption of the bacterial cell membrane. The process begins with the electrostatic and hydrophobic attraction of the molecule to the bacterial surface.

The hydrophobic tail then inserts into the phospholipid bilayer of the bacterial membrane. As more molecules accumulate, they disrupt the lipid packing order, creating transient pores and defects. This detergent-like action compromises the membrane's integrity, leading to the leakage of essential intracellular components, such as ions (K+) and metabolites (ATP), and the dissipation of the proton motive force. Ultimately, this loss of barrier function results in bacterial cell death. The effectiveness of this disruption can vary between different bacterial species (e.g., Gram-positive vs. Gram-negative) due to differences in their cell envelope structures.

Beyond causing gross membrane disruption, sublethal concentrations of this compound can modulate cellular signaling by subtly altering the biophysical properties of the cell membrane. The plasma membrane is not merely a passive barrier but an active platform for a multitude of signaling proteins, whose functions are highly sensitive to their lipid environment.

Insertion of this compound into the membrane increases its fluidity and can induce changes in local curvature and lateral pressure profiles. These modifications can:

Alter Lipid Raft Domains: It can disrupt the integrity of cholesterol- and sphingolipid-rich microdomains known as lipid rafts, which serve as organizing centers for signaling molecules. This can lead to the dissociation of receptor-effector complexes.

Modulate Protein Conformation: The activity of many transmembrane proteins, including ion channels, G-protein coupled receptors (GPCRs), and receptor tyrosine kinases (RTKs), is dependent on the surrounding lipid environment. Changes in membrane fluidity and thickness can alter the conformational state of these proteins, thereby modulating their activity. For example, increased fluidity has been shown to affect the dimerization and subsequent activation of certain RTKs.

This modulation of the membrane's physical state serves as an indirect mechanism to influence downstream signaling cascades, such as the MAPK/ERK pathway or calcium signaling, without the molecule needing to directly bind to a specific receptor protein.

Analytical and Spectroscopic Characterization Techniques for 14 Phosphonotetradecanoic Acid Interfaces

Spectroscopic Analysis of Surface-Bound Layers

Spectroscopic techniques are indispensable for confirming the presence and assessing the quality of 14-phosphonotetradecanoic acid layers on various substrates. These methods probe the molecular vibrations and bonding characteristics of the adsorbed molecules.

Fourier Transform Infrared (FT-IR) Spectroscopy for Bonding and Order

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify functional groups and determine the molecular structure of organic films. bruker.com When applied to this compound, FT-IR can confirm the covalent attachment of the phosphonic acid headgroup to a metal oxide surface and assess the conformational order of the alkyl chains.

The presence of a phosphonate (B1237965) ester bond, formed between the phosphonic acid and the surface, is a key indicator of a stable, protective layer. nih.gov The analysis of the CH stretching region in the infrared spectrum provides information about the order and packing of the alkyl chains within the self-assembled monolayer. nih.gov For instance, well-ordered, crystalline-like monolayers exhibit specific peak positions for the symmetric and asymmetric CH2 stretching modes.

In a study involving phosphonic acid-modified nitinol (B1230138) nanoparticles, Attenuated Total Reflectance (ATR)-IR analysis confirmed the long-term stability of the organic films, with spectra indicating that the films remained strongly bound to the surface even after 18 months. nih.gov Carboxylic acids, a functional group present in this compound, typically show a very strong and broad O-H stretching band between 2800 and 3500 cm⁻¹ and a sharp C=O stretching band around 1710 cm⁻¹. spectroscopyonline.com The fingerprint region of the IR spectrum, typically between 600 and 1400 cm⁻¹, can also be used for detailed comparisons of molecular structure.

FT-IR Peak Assignment for Carboxylic Acids Wavenumber (cm⁻¹) Vibrational Mode
O-H Stretch3500-2500 (broad)Stretching vibration of the hydroxyl group, often broadened by hydrogen bonding. spectroscopyonline.com
C-H Stretch~3000Stretching vibrations of the alkyl chain.
C=O Stretch1730-1700 (saturated) 1710-1680 (aromatic)Stretching vibration of the carbonyl group. spectroscopyonline.com
C-O Stretch1320-1210Stretching vibration of the carbon-oxygen single bond. spectroscopyonline.com
O-H Wag960-900 (broad)Out-of-plane bending of the hydroxyl group. spectroscopyonline.com
P=O Stretch~1300Stretching vibration of the phosphonyl group.
P-O-H Stretch2700-2560Stretching vibrations within the phosphonic acid headgroup.
P-O-C Stretch1030-970Stretching vibrations indicating bonding to the substrate.
Data compiled from multiple sources. spectroscopyonline.com

Raman Spectroscopy for Vibrational Fingerprinting and Surface Studies

Raman spectroscopy offers a complementary vibrational analysis to FT-IR, providing a unique "fingerprint" for chemical compounds based on the inelastic scattering of light. mdpi.comnih.gov This technique is particularly useful for studying surface-adsorbed species and can provide detailed information about the molecular structure and orientation of this compound monolayers. The fingerprint region in Raman spectroscopy, typically between 300 and 1900 cm⁻¹, is used to characterize molecules by their vibrational and rotational changes. spectroscopyonline.com

The Raman spectrum of a molecule is a unique chemical fingerprint, with specific peaks corresponding to the vibrational modes of its functional groups. mdpi.com For molecules like this compound, characteristic peaks would arise from the alkyl chain (C-C and C-H vibrations) and the phosphonic and carboxylic acid functional groups. The low-wavenumber region (below 200 cm⁻¹) can provide information about vibrations involving metal atoms in the substrate and their bonds to the phosphonate headgroup. d-nb.info

Studies have shown that Raman spectroscopy can effectively differentiate between various pesticides based on their unique molecular structures and functional groups, highlighting its power in chemical identification. mdpi.com This principle is directly applicable to the analysis of this compound on surfaces, where the technique can confirm the presence of the molecule and assess the integrity of the film.

Potential Raman Peak Assignments for this compound Wavenumber (cm⁻¹) Vibrational Mode
C-H Stretch2800-3000Stretching vibrations of the alkyl chain.
C=O Stretch~1700Stretching vibration of the carbonyl group in the carboxylic acid.
CH₂ Bend/Twist1400-1450Bending and twisting vibrations of the methylene (B1212753) groups in the alkyl chain.
C-C Stretch1050-1150Stretching vibrations of the carbon-carbon bonds in the alkyl chain.
P-OH Stretch~900-1000Stretching vibrations of the P-OH bonds in the phosphonic acid headgroup.
P=O Stretch~1250-1300Stretching vibration of the phosphonyl group.
Metal-Oxygen-Phosphorus< 600Vibrations associated with the bonding of the phosphonate to a metal oxide surface.
Data compiled from general knowledge of Raman spectroscopy of organic functional groups.

Electrochemical Methods for Protective Film Evaluation

Electrochemical techniques are crucial for quantifying the protective properties of this compound films, particularly in the context of corrosion inhibition.

Electrochemical Impedance Spectroscopy (EIS) for Corrosion Resistance

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the corrosion resistance of a coated metal. vlci.biz By applying a small amplitude AC potential at various frequencies, EIS can measure the impedance of the system, which relates to the barrier properties of the protective film. vlci.bizmdpi.com

For surfaces treated with this compound, EIS can be used to determine the polarization resistance (Rp), which is inversely proportional to the corrosion rate. Higher Rp values indicate better corrosion protection. The data from EIS measurements are often modeled using equivalent electrical circuits to extract parameters such as the resistance and capacitance of the coating. mdpi.comresearchgate.net A constant phase element (CPE) is often used in these circuits instead of a pure capacitor to account for the inhomogeneity of the surface. mdpi.comresearchgate.net

EIS Parameter Significance for this compound Films
Polarization Resistance (Rp) A measure of the resistance to charge transfer at the metal/electrolyte interface. Higher Rp indicates lower corrosion current and better protection.
Coating Capacitance (Cc) Related to the water uptake of the protective film. An increase in Cc over time can indicate degradation of the film.
Solution Resistance (Rs) The resistance of the electrolyte solution, which is generally constant for a given experimental setup.
Constant Phase Element (CPE) Used to model the non-ideal capacitive behavior of the interface, reflecting surface roughness and heterogeneity. mdpi.comresearchgate.net
Data compiled from multiple sources. vlci.bizmdpi.comresearchgate.net

Open Circuit Potential (OCP) Measurements

For a surface protected by a this compound monolayer, a stable and more positive (noble) OCP value compared to the bare substrate generally indicates the formation of a passive and protective film. nih.gov Fluctuations or a steady decrease in OCP can suggest the breakdown of the protective layer and the onset of corrosion. OCP measurements are often performed before other electrochemical tests, like EIS, to ensure the system has reached a steady state. pineresearch.comsemanticscholar.org

OCP Measurement Interpretation Indication for this compound Films
Stable OCP Suggests that the protective film is intact and the system is at a quasi-equilibrium state. pineresearch.com
Shift to More Positive (Noble) Potential Often indicates the formation of a passive, protective layer on the metal surface.
Shift to More Negative (Active) Potential May indicate the breakdown of the protective film and the initiation of active corrosion.
OCP Fluctuations Can be indicative of localized corrosion phenomena, such as pitting.
Data compiled from multiple sources. pineresearch.comnih.gov

Surface Morphology and Topography Characterization

Techniques that visualize the surface are essential for correlating the structural properties of the this compound layer with its performance. Field-emission scanning electron microscopy (FE-SEM) and atomic force microscopy (AFM) are commonly employed for this purpose. mdpi.comresearchgate.net

AFM is used to characterize the nanoscale topography of the film, providing quantitative data on surface roughness and film thickness. It can also be used to assess the uniformity and packing of the monolayer. Studies have shown that the formation of island-like aggregates can occur, and their density can be influenced by the molecular weight and structure of the phosphonic acid used. mdpi.com These techniques are critical for understanding how the deposition conditions affect the final structure and integrity of the this compound film.

Scanning Electron Microscopy (SEM) for Film Integrity Assessment

For films of this compound, SEM can be used to:

Evaluate Film Homogeneity: By scanning the electron beam across the sample, SEM can reveal variations in the surface morphology that may indicate non-uniform film deposition.

Identify Defects: The technique is effective in detecting cracks, pinholes, or aggregated domains within the film that could compromise its integrity. For instance, in studies of anodic oxide films, SEM is routinely used to observe the surface uniformity and microstructure. researchgate.net

Assess Coverage on Complex Topographies: When this compound is applied to nanostructured materials, such as nanoparticles or porous oxides, SEM can confirm whether the coating has been applied conformally over the complex surface. researchgate.net

In a typical assessment, the surface before and after the application of the phosphonic acid layer is imaged. The comparison helps to verify that the deposition process did not induce any undesirable large-scale changes to the underlying substrate and that the resulting film is continuous over the area of interest.

Atomic Force Microscopy (AFM) for Nanoscale Surface Analysis

Atomic Force Microscopy (AFM) is an indispensable tool for characterizing surfaces at the nanoscale and is perfectly suited for analyzing self-assembled monolayers of this compound. fusionscope.com Unlike SEM, AFM provides three-dimensional topographical images with vertical resolution down to the angstrom scale, enabling direct visualization and quantification of the molecular layer.

Key research findings from AFM analysis include:

Topographical Imaging: AFM can generate high-resolution images of the SAM-modified surface, revealing its topography and roughness. fusionscope.com This allows for the direct observation of the ordered packing of the phosphonic acid molecules. A change in average cellular roughness, for example, can indicate the effect of a molecule on a surface. mdpi.com

Measurement of Film Thickness: By intentionally creating a scratch in the monolayer and scanning across the edge, the height difference measured by AFM corresponds to the thickness of the film, confirming the presence of a monolayer.

Nanoscale Defect Analysis: AFM is highly sensitive to imperfections in the SAM, such as pinholes, domain boundaries, or areas of molecular aggregation, providing a detailed map of the film's quality at the nanoscale. nih.gov

Mechanical and Electrical Property Mapping: Advanced AFM modes can probe local mechanical, electrical, or magnetic properties. For instance, PeakForce QNM (Quantitative Nanomechanical Mapping) can measure properties like adhesion and modulus across the surface, providing insight into the uniformity of the monolayer's mechanical characteristics.

The following table summarizes typical data obtained from AFM analysis for surfaces modified with self-assembled monolayers.

ParameterTypical MeasurementSignificance
Surface Roughness (Rq) < 1 nmIndicates a smooth, well-ordered monolayer.
Film Thickness 1.5 - 2.5 nmCorresponds to the length of a single this compound molecule, confirming monolayer formation.
Adhesion Force Varies with terminal groupProvides information on the surface energy and interactions of the exposed functional groups.

Note: The values in this table are representative and can vary based on the substrate, deposition conditions, and specific AFM mode used.

Wettability and Surface Energy Measurements

Contact Angle Goniometry for Hydrophobicity and Surface Energy

Contact angle goniometry is the most widely used method to quantify the wettability of a surface and to determine its surface free energy. rsc.orgnanoscience.com The technique involves depositing a droplet of a probe liquid (e.g., water) on the surface and measuring the angle formed at the three-phase (solid, liquid, gas) contact line. nottingham.ac.uk This angle provides a direct measure of the surface's hydrophobicity or hydrophilicity.

For a surface modified with this compound, the long tetradecyl chain creates a nonpolar, low-energy surface. The key findings are:

Increased Hydrophobicity: The formation of a dense SAM of this compound on a typically hydrophilic metal oxide substrate leads to a significant increase in the water contact angle. A high contact angle (>90°) indicates low wettability and a hydrophobic surface. nanoscience.com Studies on similar long-chain phosphonic acids like octadecylphosphonic acid on indium tin oxide (ITO) have shown contact angles around 114–117°, confirming the formation of a well-ordered, hydrophobic monolayer. acs.org

Calculation of Surface Free Energy: By measuring the contact angles of several liquids with known polar and dispersive surface tension components, the surface free energy of the modified solid can be calculated. jsta.clnih.gov The formation of a SAM with a molecule like this compound significantly lowers the surface energy of the substrate. nih.gov

The data below illustrates how surface modification with a long-chain phosphonic acid alters surface properties.

SurfaceProbe LiquidContact Angle (°)Surface Energy (mJ/m²)
Bare Titanium Oxide Water~20° - 40°High (~70)
Titanium Oxide + this compound SAM Water>100°Low (<30)

Note: These values are illustrative. Actual measurements depend on the substrate, liquid used, and quality of the monolayer.

Solution-Phase Characterization

Nuclear Magnetic Resonance (NMR) for Solution Behavior and Critical Micelle Concentration (CMC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying the structure and behavior of molecules in solution. For an amphiphilic molecule like this compound, which has a polar phosphonic acid head group and a long nonpolar hydrocarbon tail, NMR can provide insights into its aggregation behavior, including the formation of micelles.

The concentration at which surfactants begin to form micelles is known as the critical micelle concentration (CMC). wikipedia.org This is a crucial characteristic of any surfactant. wikipedia.orguniba.sk Although solid-state NMR is often used to confirm the binding of phosphonic acids to surfaces science.govresearchgate.netresearchgate.net, solution-state NMR can be used to determine the CMC. The chemical shifts, signal intensities, and relaxation times of NMR-active nuclei (¹H, ¹³C, ³¹P) can change upon micellization.

Chemical Shift Changes: When individual surfactant molecules (monomers) aggregate to form micelles, the chemical environment of the nuclei in the hydrocarbon tail and near the headgroup changes. The tails are now in a nonpolar, hydrocarbon-like core, while the headgroups remain exposed to the aqueous solvent. This change in environment can cause a shift in the NMR resonance peaks.

Linewidth Broadening: The slower tumbling rate of the large micellar aggregates compared to the fast-tumbling monomers leads to broader lines in the NMR spectrum.

Diffusion-Ordered Spectroscopy (DOSY): This powerful 2D NMR technique can separate NMR signals based on the diffusion coefficient of the molecules. Monomers diffuse faster than the larger micelles. By plotting the diffusion coefficient against surfactant concentration, a distinct break in the curve can be observed at the CMC.

SurfactantChain LengthCMC (in water, 25°C)
Sodium Dodecyl Sulfate128.3 x 10⁻³ mol/L wikipedia.org
Sodium Tetradecyl Sulfate142.1 x 10⁻³ mol/L wikipedia.org
14:0 Lyso PC (1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine)140.043-0.090 mM avantiresearch.com
16:0 Lyso PC (1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine)164-8.3 µM avantiresearch.com

Note: The CMC generally decreases as the length of the hydrophobic alkyl chain increases.

Design and Synthesis of 14 Phosphonotetradecanoic Acid Derivatives and Structural Analogs

Structure-Property Relationships of Phosphonoalkanoic Acid Homologs

Phosphonoalkanoic acids are bifunctional molecules featuring a phosphonic acid headgroup for strong surface anchoring and a terminal functional group at the end of an alkyl chain. The length of this intervening alkyl chain is a critical design parameter that significantly influences the properties of the resulting self-assembled monolayers (SAMs).

Research on homologous series of ω-phosphonoalkanoic acids reveals a direct correlation between the number of methylene (B1212753) units in the alkyl chain and the structural order and stability of the SAM. Longer alkyl chains, such as in 16-phosphonohexadecanoic acid, promote stronger van der Waals interactions between adjacent molecules. mdpi.comresearchgate.net These enhanced intermolecular forces lead to the formation of more densely packed, crystalline-like monolayers. smolecule.com For instance, a study comparing 6-phosphonohexanoic acid with 16-phosphonohexadecanoic acid demonstrated that the longer chain resulted in a thicker and more organized film on copper surfaces. researchgate.net This increased order and packing density contribute to improved thermal stability and enhanced barrier properties against corrosion. researchgate.net The general principle is that as the chain length increases, the SAMs transition from a less-ordered, liquid-like state to a highly-ordered, solid-like state.

Table 1: Influence of Alkyl Chain Length on Phosphonoalkanoic Acid SAM Properties

Property Short Alkyl Chain (e.g., 6 carbons) Long Alkyl Chain (e.g., 16 carbons) Rationale
Monolayer Ordering Lower, more disordered Higher, quasi-crystalline Increased van der Waals forces between longer chains.
Packing Density Lower Higher Longer chains align more effectively to maximize intermolecular interactions.
Film Thickness Thinner Thicker Direct result of the increased length of the constituent molecules. researchgate.net
Thermal Stability Lower Higher Stronger intermolecular forces require more energy to disrupt the ordered assembly.

| Barrier Properties | Less effective | More effective | Densely packed monolayers create a more robust barrier to external agents. |

Functionalization Strategies for Tailored Interfacial Properties

The true versatility of phosphonoalkanoic acids lies in their capacity for functionalization, which allows for precise control over the chemical and physical properties of a surface. nih.gov By selecting or modifying the terminal functional group of the alkyl chain, it is possible to engineer interfaces with specific wettability, reactivity, and biological affinity. nih.govosti.gov The phosphonic acid group serves as a robust anchor to the metal or metal oxide substrate, while the exposed terminal group dictates the surface's interaction with its environment. smolecule.com

This strategy allows for the creation of multifunctional surfaces. For example, a surface can be rendered hydrophilic or hydrophobic, acidic or basic, or reactive towards specific molecules for subsequent covalent attachment, such as in the development of biosensors or for initiating surface-grafted polymerizations. nih.govrsc.org

The compound 14-phosphonotetradecanoic acid is a prime example of terminal functionalization, possessing a carboxylic acid (-COOH) group at the end of a 14-carbon chain. This terminal -COOH group is particularly useful as it can be deprotonated to become anionic (-COO⁻), making the surface charge responsive to pH changes. Furthermore, it provides a reactive site for covalent immobilization of biomolecules (e.g., enzymes, antibodies) or for the growth of polymer brushes.

Other terminal functionalities can be introduced to impart different properties. An alcohol (-OH) or amine (-NH₂) terminus can be used to alter surface energy and to serve as a nucleophilic site for further reactions. The ability to introduce a wide array of functional groups makes these molecules powerful tools for advanced surface engineering. rsc.org

Table 2: Examples of Terminal Functional Groups and Their Impact on Surface Properties

Terminal Group Example Compound Resulting Surface Property/Functionality
-COOH 16-Phosphonohexadecanoic acid pH-responsive charge, site for amide coupling. sigmaaldrich.com
-CF₃ 1H,1H,2H,2H-Perfluorodecylphosphonic acid Extremely hydrophobic (oleophobic), low surface energy. mdpi.com
-NH₂ (Not specified in sources) Basic properties, site for coupling via acylation.

| -OH | (Not specified in sources) | Hydrophilic properties, site for esterification or etherification. |

Investigation of Perfluorinated Phosphonic Acid Variants

A significant advancement in tailoring interfacial properties involves the substitution of hydrogen atoms on the alkyl chain with fluorine atoms, creating perfluorinated phosphonic acid variants. These molecules exhibit unique properties stemming from the nature of the carbon-fluorine bond. Self-assembled monolayers formed from perfluorinated phosphonic acids are exceptionally stable and create surfaces with very low energy. nih.govresearchgate.net

This low surface energy results in surfaces that are both hydrophobic and oleophobic. For example, gemini (B1671429) perfluorinated phosphonic acids have been shown to produce highly hydrophobic surfaces with static water contact angles exceeding 115°. csem.ch This is a substantial increase compared to their non-fluorinated alkylphosphonic acid counterparts, such as octadecylphosphonic acid. csem.ch Furthermore, fluorinated SAMs demonstrate enhanced stability against hydrolysis and thermal degradation, making them suitable for applications in harsh environments. rochester.edu For instance, a study comparing n-octylphosphonic acid (C8PA) with 1H,1H,2H,2H-perfluorooctanephosphonic acid (PFOPA) found that the perfluorinated version was significantly less susceptible to hydrolysis, leading to more durable device performance. rochester.edu

Table 3: Comparison of Alkyl vs. Perfluorinated Phosphonic Acid SAMs

Property Alkylphosphonic Acid (e.g., C8PA) Perfluorinated Phosphonic Acid (e.g., PFOPA) Reference
Water Contact Angle ~100-110° >115° csem.chrochester.edu
Surface Energy Low Extremely Low mdpi.com
Hydrolytic Stability Moderate High rochester.edu

| Chemical Inertness | Good | Excellent | nih.govresearchgate.net |

Exploration of Diphosphonic Acid Architectures

Another important structural variation is the incorporation of two phosphonic acid groups within a single molecule, leading to diphosphonic acid architectures. These molecules can offer enhanced binding affinity and stability on surfaces compared to their monophosphonic counterparts. The two phosphonate (B1237965) groups can bind to the surface in a chelating or bridging fashion, creating a more robust anchor. nih.gov

The arrangement of the two phosphonic acid groups can vary. In geminal diphosphonates, such as in the dronic acid family, both groups are attached to the same carbon atom. nih.gov This structure is known for its strong calcium-binding capabilities. nih.gov Other architectures involve placing the phosphonate groups at opposite ends of an alkyl or aryl backbone. tandfonline.com These designs can lead to the formation of highly organized, cross-linked networks or pillared structures on a substrate, offering superior thermal and chemical stability. researchgate.net The synthesis of such molecules often involves methods like the addition of phosphorous acid to nitrile groups or the functionalization of aryl precursors. nih.govtandfonline.com

Table 4: Types of Diphosphonic Acid Architectures

Architecture Type Description Example Compound Family
Geminal Diphosphonic Acid Both phosphonic acid groups are attached to the same carbon atom. Hydroxymethylenebisphosphonic acids (Dronic acids). nih.gov
Vicinal Diphosphonic Acid Phosphonic acid groups are on adjacent carbon atoms. (Not specified in sources)
α,ω-Diphosphonic Acid Phosphonic acid groups are at the two termini of a molecular chain. Hexamethylenediamine-N,N,N′,N′-tetrakis(methylenephosphonic acid). researchgate.net

| Aryl Diphosphonic Acid | Two phosphonic acid groups are attached to an aromatic ring. | 2,5-bis(methacryloyloxy)-1,4-phenylenediphosphonic acid. tandfonline.com |

Theoretical and Computational Studies of 14 Phosphonotetradecanoic Acid Systems

Molecular Dynamics Simulations for SAM Formation and Stability

Molecular dynamics (MD) simulations offer a powerful method for investigating the mechanisms of self-assembled monolayer (SAM) formation and stability from the ground up. rsc.org These simulations can model the dynamic process of how individual molecules, such as 14-phosphonotetradecanoic acid, associate with a substrate and organize into ordered structures.

Researchers have employed MD simulations to overcome the time-length scale problem by combining efficient docking procedures with detailed molecular simulations to track structural relaxation. rsc.org This approach allows for the study of the gradual, surfactant-by-surfactant assembly of the monolayer, providing critical insights into the ordering process on a nanosecond scale. rsc.org For instance, simulations of long-chain alkyl phosphonic acids on α-alumina surfaces have been used to elucidate different packing motifs and their implications for the final density and order of the resulting monolayer. rsc.org

Table 1: Key Findings from Molecular Dynamics (MD) Simulations of Long-Chain Phosphonic Acid SAMs

Parameter Studied Key Findings Significance References
Assembly Mechanism Simulations reveal a gradual, molecule-by-molecule self-organization process leading to an ordered monolayer.Elucidates the kinetic pathway of SAM formation, moving beyond a static final-state picture. rsc.org
Packing Motifs Different packing arrangements on the substrate surface are identified, influencing the final density and structural order.Helps predict and control the structural properties of the SAM based on substrate and assembly conditions. rsc.org
Solvent Effects The solvent environment (e.g., polar vs. non-polar) significantly alters the self-assembly process and final structure.Provides guidance for selecting appropriate solvents to achieve well-ordered and defect-free monolayers. rsc.org
Thermal Stability The phosphonate-surface bond is highly stable, but degradation often occurs via cleavage of the alkyl chain at high temperatures.Identifies the "weak links" in the molecular structure, defining the operational temperature limits of the SAM. researchgate.net

Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it exceptionally well-suited for analyzing the bonding between this compound and substrate materials. scispace.comuci.edu DFT calculations provide fundamental insights into the nature of the chemical bonds, the distribution of electron density, and the energies associated with different binding configurations. scispace.com This method has become a cornerstone in computational chemistry and materials science for its balance of computational cost and accuracy. uci.edu

In the context of phosphonic acid SAMs, DFT is crucial for determining the precise nature of the anchoring phosphonate (B1237965) headgroup's interaction with metal oxide surfaces. researchgate.net It is commonly accepted that organophosphonic acids can adopt several binding modes on metal oxides, including monodentate, bidentate, and tridentate coordinations. researchgate.net DFT simulations can calculate the vibrational frequencies associated with each of these binding modes. nih.gov By comparing these calculated frequencies with experimental data from techniques like Fourier-transform infrared (FTIR) spectroscopy, researchers can identify the dominant binding geometry on a specific surface. For example, a comparison between experimental spectra and DFT simulations revealed a tridentate coordination of phosphonic acids on ZnO surfaces when a non-polar solvent was used. nih.govacs.org

Furthermore, DFT helps to understand how the electronic properties of the substrate are modified by the SAM. These calculations can map the orbital-projected density of states, providing an orbital-by-orbital assessment of the electronic structure at the organic/metal oxide interface. arxiv.org This analysis is vital for applications where the electronic properties of the surface are critical.

Table 2: Potential Binding Modes of Phosphonate Headgroups on Metal Oxide Surfaces Analyzed by DFT

Binding Mode Description Associated Bonds References
Monodentate A single oxygen atom from the phosphonate group binds to a metal site on the surface.One P-O-Metal bond researchgate.net
Bidentate Two oxygen atoms from the phosphonate group bind to one or two metal sites on the surface.Two P-O-Metal bonds researchgate.net
Tridentate All three oxygen atoms from the deprotonated phosphonate group bind to surface metal sites.Three P-O-Metal bonds researchgate.netnih.govacs.org

Computational Modeling of Interfacial Adsorption and Interaction Mechanisms

Computational models are essential for unraveling the complex mechanisms that drive the adsorption of this compound onto various substrates and its subsequent interactions. These models integrate findings from both MD and DFT to provide a comprehensive picture of the interfacial environment.

A key factor in the formation of phosphonic acid SAMs on metal oxides is the chemical compatibility and reactivity between the phosphonate headgroup and the oxide surface. chemrxiv.org Computational studies have shown that the basicity of the metal oxide plays an important role, with stronger interactions observed with more basic oxides. chemrxiv.org This interaction is crucial for the successful formation of well-ordered superlattices. chemrxiv.org

Modeling also helps to understand and mitigate undesirable side reactions during SAM formation. For example, when using certain polar solvents like methanol (B129727) for SAM formation on ZnO, computational and experimental data have identified the production of detrimental layered zinc-phosphonate byproduct structures. acs.org In contrast, models predict that using non-polar solvents like toluene (B28343) prevents this side reaction, leading to a well-defined SAM with a tridentate coordination to the ZnO surface. nih.govacs.org This highlights how computational modeling can guide the selection of experimental parameters to achieve desired surface structures. nih.gov

Furthermore, theoretical models have explored how phosphonate monolayers can act as surface-level dopants, effectively tuning the catalytic activity of the underlying metal oxide. osti.gov By forming a SAM, the electronic environment of the surface is altered, which can either suppress or, in specific cases, enhance the catalytic activity for certain reactions like alcohol dehydration on oxides such as CeO₂, anatase-TiO₂, and SnO₂. osti.gov

Q & A

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., solvent choice, cell line variability). For in vitro studies, standardize assay conditions: use matched control groups, validate cell viability via MTT assays, and replicate experiments across independent labs. Cross-reference data with structurally analogous perfluorinated acids (e.g., PFDA, PFUdA), noting how phosphonate groups alter membrane interaction kinetics . Address discrepancies by applying clustered data analysis techniques, such as generalized estimating equations (GEEs), to account for nested observations .

Q. What experimental designs are optimal for studying the interaction of this compound with lipid bilayers?

  • Methodological Answer : Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms, varying lipid composition (e.g., phosphatidylcholine vs. phosphatidylethanolamine). Complement this with fluorescence anisotropy to assess membrane fluidity changes. For molecular dynamics (MD) simulations, parameterize the phosphonate group using CHARMM36 force fields and validate against experimental data. Ensure replicates (n ≥ 3) and control for temperature fluctuations during assays .

Q. How can researchers design robust dose-response studies to evaluate the environmental toxicity of this compound?

  • Methodological Answer : Follow OECD Test Guidelines (e.g., TG 201/202 for aquatic toxicity). Use Daphnia magna or zebrafish embryos, exposing them to logarithmic concentration ranges (0.1–100 μM). Measure LC50_{50} values with probit analysis and compare to regulatory thresholds for perfluorinated analogs (e.g., PFOS, PFOA). Include positive controls (e.g., sodium dodecyl sulfate) and account for batch-to-batch variability via randomized block designs .

Data Analysis & Reproducibility

Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound in cellular assays?

  • Methodological Answer : Apply nonlinear regression (e.g., sigmoidal dose-response curves) using software like GraphPad Prism. Report confidence intervals for EC50_{50}/IC50_{50} values and use ANOVA with post-hoc Tukey tests for multi-group comparisons. Address outliers via Grubbs’ test and predefine exclusion criteria to avoid bias. For high-throughput data, employ false discovery rate (FDR) corrections .

Q. How can researchers ensure reproducibility when studying this compound’s metabolic impacts?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles: publish raw NMR/LC-MS spectra in repositories like Zenodo and detail solvent suppliers (e.g., LC-MS grade acetonitrile from Sigma-Aldrich). Replicate key findings using orthogonal methods (e.g., compare LC-MS results with enzymatic assays) and document all parameters (e.g., column temperature, mobile phase pH) in supplemental materials .

Ethical & Literature Practices

Q. How should researchers ethically address potential conflicts between this compound’s industrial relevance and environmental risks?

  • Methodological Answer : Conduct lifecycle assessments (LCAs) to quantify environmental persistence and bioaccumulation potential. Disclose all funding sources and avoid data cherry-picking by publishing negative results in open-access platforms. Cite regulatory frameworks (e.g., EU REACH) for perfluorinated substances to contextualize risks .

Q. What strategies are effective for integrating this compound research into broader literature on phosphonates?

  • Methodological Answer : Use citation managers (e.g., Zotero) to track seminal papers on phosphonate biosynthesis and toxicity. Structure literature reviews around comparative tables (e.g., chain length vs. bioactivity) and highlight gaps (e.g., long-term ecotoxicology data). Employ tools like Text Optimizer to align keywords with trending research queries (e.g., "phosphonate membrane interactions") .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.